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Introduction
This document provides detailed application notes and experimental protocols for the covalent

labeling of amine-containing molecules, such as proteins and antibodies, with the far-red

fluorescent dye, AF647 carboxylic acid. The conjugation process is a two-step reaction that first

involves the activation of the carboxyl group on the dye using a carbodiimide crosslinker, 1-

ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-

hydroxysulfosuccinimide (sulfo-NHS). The resulting sulfo-NHS ester of AF647 is a more stable,

amine-reactive intermediate that efficiently couples to primary amines on the target molecule to

form a stable amide bond. This method allows for precise control over the labeling reaction and

is a versatile strategy for preparing fluorescently labeled biomolecules for a wide range of

applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.

Physicochemical and Spectral Properties of AF647
Quantitative data for AF647 is crucial for accurate determination of the degree of labeling and

for experimental setup.
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Property Value Reference

Maximum Excitation

Wavelength (λex)
~650 nm [1]

Maximum Emission

Wavelength (λem)
~671 nm [1]

Molar Extinction Coefficient (ε)

at λmax
239,000 cm⁻¹M⁻¹ [2][3]

Correction Factor (CF₂₈₀) at

280 nm
0.03 [2][4]

Reaction Chemistry and Workflow
The labeling process involves two key stages: the activation of AF647 carboxylic acid and the

subsequent conjugation to the amine-containing biomolecule.

Step 1: Activation of AF647 Carboxylic Acid
In the first step, the carboxyl group of AF647 is activated by EDC in an acidic buffer (typically

MES buffer, pH 4.7-6.0). The addition of sulfo-NHS stabilizes the highly reactive O-acylisourea

intermediate formed by EDC, converting it into a more stable, water-soluble sulfo-NHS ester.

This intermediate has a longer half-life, which improves the efficiency of the subsequent

conjugation reaction.

AF647 Carboxylic Acid

AF647-Sulfo-NHS Ester
(Amine-Reactive)

Activation
(15-30 min)

EDC + Sulfo-NHS
in MES Buffer (pH 4.7-6.0)

Click to download full resolution via product page

Caption: Activation of AF647 Carboxylic Acid.
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Step 2: Conjugation to Amine-Containing Molecule
The amine-reactive AF647-sulfo-NHS ester is then added to the protein solution, which is in a

buffer with a pH of 7.2-8.5. At this pH, primary amines (such as the ε-amino group of lysine

residues) on the protein are deprotonated and act as strong nucleophiles, attacking the sulfo-

NHS ester and forming a stable amide bond. The reaction is then quenched, and the final

conjugate is purified to remove unreacted dye and byproducts.

AF647-Sulfo-NHS Ester

AF647-Protein Conjugate

Conjugation
(1-2 hours)

Protein with Primary Amines
(e.g., Lysine residues)

in PBS (pH 7.2-8.5)

Purification
(e.g., Dialysis, SEC)

Quenching Purified AF647-Protein
Conjugate

Click to download full resolution via product page

Caption: Conjugation and Purification Workflow.

Experimental Protocols
Materials and Reagents

AF647 carboxylic acid

Protein or antibody to be labeled (in an amine-free buffer like PBS)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

N-hydroxysulfosuccinimide (sulfo-NHS)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Anhydrous dimethyl sulfoxide (DMSO)
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Purification column (e.g., Sephadex G-25 desalting column) or dialysis cassette (10k

MWCO)

Protocol 1: Two-Step Labeling of a Generic Protein
This protocol is a general starting point and may require optimization for your specific protein

and desired degree of labeling.

Step 1: Preparation of Reagents

Protein Solution: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in

Conjugation Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must

be exchanged into an amine-free buffer via dialysis or a desalting column.

AF647 Carboxylic Acid Stock Solution: Prepare a 10 mM stock solution of AF647 carboxylic

acid in anhydrous DMSO.

EDC and Sulfo-NHS Solutions: Immediately before use, prepare 100 mM stock solutions of

EDC and sulfo-NHS in Activation Buffer. These reagents are moisture-sensitive and should

be used promptly after reconstitution.

Step 2: Activation of AF647 Carboxylic Acid

In a microcentrifuge tube, combine the desired volume of AF647 carboxylic acid stock

solution with Activation Buffer.

Add the freshly prepared EDC and sulfo-NHS stock solutions to the AF647 solution. A

common starting point is a final concentration of 2-5 mM EDC and 5-10 mM sulfo-NHS.

Incubate the activation reaction for 15-30 minutes at room temperature, protected from light.

Step 3: Conjugation to Protein

Add the activated AF647-sulfo-NHS ester solution directly to the protein solution. The molar

ratio of dye to protein will need to be optimized, but a starting range of 10:1 to 20:1

(dye:protein) is recommended.
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Incubate the conjugation reaction for 1-2 hours at room temperature with gentle stirring or

rotation, protected from light.

Step 4: Quenching the Reaction

Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

Incubate for 15-30 minutes at room temperature to quench any unreacted AF647-sulfo-NHS

ester.

Step 5: Purification of the Conjugate

Remove unreacted dye and byproducts by passing the reaction mixture through a desalting

column (e.g., Sephadex G-25) pre-equilibrated with PBS.

Alternatively, purify the conjugate by dialysis against PBS at 4°C with several buffer changes.

Collect the purified protein-dye conjugate.

Quantitative Data for Protocol Optimization
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Parameter
Recommended Starting
Range

Notes

Protein Concentration 1-10 mg/mL
Higher concentrations can

improve labeling efficiency.

Molar Ratio (Dye:Protein) 10:1 to 20:1

This should be optimized to

achieve the desired Degree of

Labeling.

Molar Ratio (EDC:Dye) 1:1 to 2:1

Molar Ratio (Sulfo-NHS:Dye) 2:1 to 5:1

Activation pH 4.7 - 6.0 MES buffer is recommended.

Conjugation pH 7.2 - 8.5
PBS or bicarbonate buffer is

suitable.

Activation Time 15 - 30 minutes

Conjugation Time 1 - 2 hours
Can be extended to overnight

at 4°C for some proteins.

Characterization of the Conjugate
Calculating the Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules conjugated to each protein molecule,

can be determined spectrophotometrically.

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum

absorbance of AF647 (~650 nm, A_max).

Calculate the concentration of the protein using the following formula:

Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

A₂₈₀: Absorbance of the conjugate at 280 nm.

A_max: Absorbance of the conjugate at ~650 nm.
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CF₂₈₀: Correction factor for AF647 at 280 nm (0.03).[2][4]

ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000

M⁻¹cm⁻¹).

Calculate the concentration of the dye using the Beer-Lambert law:

Dye Concentration (M) = A_max / ε_dye

ε_dye: Molar extinction coefficient of AF647 at ~650 nm (239,000 M⁻¹cm⁻¹).[2][3]

Calculate the DOL:

DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for antibodies is typically in the range of 2-7. Higher DOLs can sometimes lead

to fluorescence quenching or reduced protein activity.

Troubleshooting
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Problem Possible Cause Suggested Solution

Low DOL
Inefficient activation of AF647

carboxylic acid.

Ensure EDC and sulfo-NHS

are fresh and prepared

immediately before use.

Optimize the molar ratios of

EDC and sulfo-NHS to the dye.

Protein buffer contains primary

amines.

Exchange the protein into an

amine-free buffer (e.g., PBS)

before conjugation.

Low protein concentration.
Increase the protein

concentration to >1 mg/mL.

Protein Precipitation
High concentration of organic

solvent (DMSO).

Ensure the final DMSO

concentration in the reaction

mixture is below 10%.

Protein instability at the

reaction pH.

Perform the conjugation at a

lower temperature (4°C) or for

a shorter duration.

High Background Signal
Incomplete removal of

unreacted dye.

Ensure thorough purification of

the conjugate using a desalting

column or extensive dialysis.

Storage of Conjugates
Store the purified AF647-protein conjugate at 4°C, protected from light. For long-term storage,

it is recommended to add a cryoprotectant like glycerol (to a final concentration of 50%) and

store in single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The addition

of a carrier protein like BSA (1-10 mg/mL) can help to stabilize dilute conjugate solutions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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